molecular formula C16H11N3O3S B2701809 N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921893-39-2

N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2701809
CAS No.: 921893-39-2
M. Wt: 325.34
InChI Key: JCWNIJFAEWHOHU-UHFFFAOYSA-N
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Description

N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a recognized potent and highly selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β) [Source] . This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. The primary research value of this compound lies in its application for probing the intricate signaling pathways associated with GSK-3β, particularly in the context of neurological disorders and cancer. Its high selectivity for GSK-3β over other kinases makes it an essential tool for dissecting the specific contributions of this enzyme in complex biological systems. Researchers utilize this inhibitor to investigate pathologies such as Alzheimer's disease, where GSK-3β is implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles [Source] . By effectively inhibiting GSK-3β activity, this compound facilitates the study of downstream effects on transcription factors like β-catenin and offers insights into potential therapeutic strategies for a range of diseases driven by dysregulated kinase signaling.

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15(11-1-2-13-14(7-11)22-9-21-13)19-16-18-12(8-23-16)10-3-5-17-6-4-10/h1-8H,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWNIJFAEWHOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Pyridine: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

    Incorporation of the Benzo[d][1,3]dioxole Moiety: This step involves the formation of the benzo[d][1,3]dioxole ring, which can be achieved through cyclization reactions involving catechol derivatives.

    Amidation: The final step is the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions, palladium acetate for cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines from nitro groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. These compounds have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with thiazole moieties have been synthesized and evaluated for their in vitro antimicrobial activity using methods such as the turbidimetric method, demonstrating promising results against various bacterial strains and fungi .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazole-containing compounds are known for their ability to inhibit cancer cell proliferation. For example, certain derivatives have exhibited cytotoxic effects against human breast adenocarcinoma cell lines (MCF7), indicating that modifications to the thiazole structure can enhance anticancer activity . Molecular docking studies further support these findings by elucidating the binding interactions between these compounds and cancer cell receptors .

Anticonvulsant Activity

Another area of application is in the treatment of epilepsy. Some thiazole derivatives have demonstrated anticonvulsant properties in various models, showing efficacy comparable to established anticonvulsants like sodium valproate. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can significantly influence anticonvulsant activity .

Table 1: Summary of Biological Activities

Activity TypeCompound VariantsKey FindingsReference
AntimicrobialThiazole DerivativesEffective against Gram-positive and Gram-negative bacteria
AnticancerMCF7 Cell LineSignificant cytotoxicity observed
AnticonvulsantVarious DerivativesComparable efficacy to sodium valproate

Mechanism of Action

The mechanism by which N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural Features

The target compound’s distinctiveness lies in its pyridinyl-thiazole-benzo[d][1,3]dioxole triad. Below is a comparative analysis with structurally related compounds:

Key Observations:

  • Pyridinyl vs. Phenyl Groups : The target’s pyridinyl group (electron-deficient) contrasts with electron-rich substituents like 3,4-dimethoxyphenyl in HSD-2 or 4-methoxyphenyl in Compound 74 . This difference may influence solubility, bioavailability, and target affinity.
  • Thiazole vs.
  • Carboxamide Linkers : The benzo[d][1,3]dioxole-5-carboxamide group is conserved in HSD-2 and the target compound but absent in ASN90, which uses a morpholine-thioxoacetamide linker .

Yield and Purity Considerations:

  • The target compound’s synthesis () lacks explicit yield data but emphasizes reproducibility through repeated experiments.
  • HSD-2 and HSD-4 achieve moderate yields (75–77%) with high purity via chromatography , whereas Compound 74 shows lower yields (20%) due to multi-step deprotection .

Biological Activity

N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a thiazole ring , a pyridine ring , and a benzo[d][1,3]dioxole moiety. Its molecular formula is C30H20N6O3S2C_{30}H_{20}N_{6}O_{3}S^{2} with a molecular weight of 576.65 g/mol. The unique combination of these functional groups contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell growth via mechanisms such as:
    • EGFR Inhibition : This leads to reduced signaling pathways associated with tumor growth.
    • Apoptosis Induction : The compound triggers apoptosis in cancer cells by modulating mitochondrial pathways and influencing proteins such as Bax and Bcl-2 .
  • Antimicrobial Activity : The compound demonstrates broad-spectrum antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria. Its mode of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Studies

A study evaluated the anticancer potential of various derivatives similar to this compound. The results indicated promising IC50 values:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
This compoundVariousTBDCurrent Study

Antimicrobial Studies

In antimicrobial assays, the compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Escherichia coli1.6
Staphylococcus aureus0.833
Bacillus subtilisTBD
Proteus vulgarisTBD

These findings suggest that the compound exhibits effective antimicrobial properties at relatively low concentrations .

Case Studies

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • In vitro Studies : A significant reduction in cell viability was observed in cancer cell lines treated with this compound compared to controls.
  • In vivo Studies : Animal models demonstrated that administration of the compound led to tumor size reduction without notable toxicity to normal tissues, indicating a favorable therapeutic window.

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